![molecular formula C16H26BrNO2 B6352085 N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95% CAS No. 1609407-37-5](/img/structure/B6352085.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609407-37-5 . It has a molecular weight of 344.29 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO2.BrH/c1-18-15-9-8-13 (12-16 (15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Reactions and Synthesis
Research on compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide often focuses on their synthesis and chemical properties. For instance, studies on β-O-4 type lignin model compounds, which include dimethoxyphenyl units, reveal insights into the acidolysis mechanisms crucial for understanding lignin degradation and utilization. These findings are significant for developing sustainable chemical processes and materials (Yokoyama, 2015).
Pharmaceutical Applications
While direct mentions of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide's applications in pharmaceuticals are not available, compounds with similar structures have been reviewed for their medicinal properties. For example, ambroxol, a mucoactive agent with a brominated cyclohexanamine structure, demonstrates significant benefits in treating respiratory diseases, highlighting the therapeutic potential of structurally related compounds (Kantar et al., 2020).
Environmental and Toxicological Studies
Environmental research on compounds with dimethoxyphenyl and cyclohexanamine components includes their degradation and toxicity profiles. Studies on the microbial degradation of aryloxyphenoxy-propionate herbicides, which share structural similarities, offer insights into bioremediation strategies and environmental safety assessments (Zhou et al., 2018).
Materials Science and Engineering
In materials science, the electrochemical properties of related compounds are explored for applications in surface finishing and energy storage technologies. Research utilizing haloaluminate room-temperature ionic liquids, potentially akin to the reactivity context of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide, underscores the evolving role of such compounds in advanced materials engineering (Tsuda et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSQAXKIUEBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

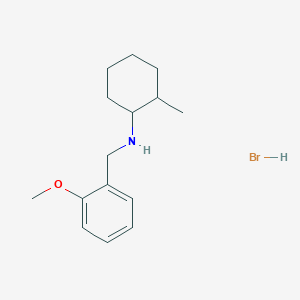
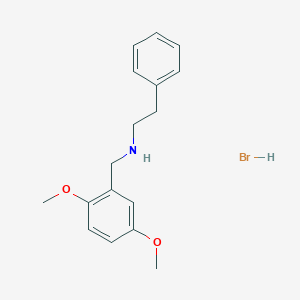
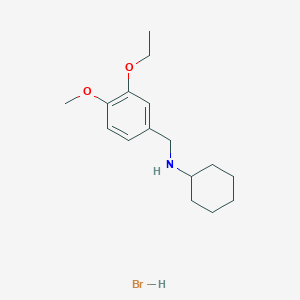

amine hydrobromide; 95%](/img/structure/B6352068.png)



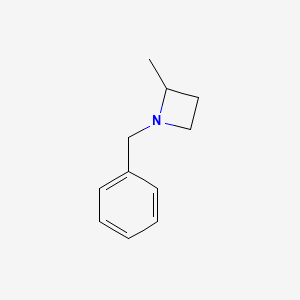
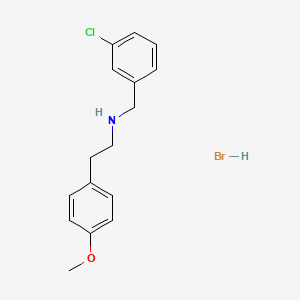
amine hydrobromide; 95%](/img/structure/B6352108.png)


